Cas no 123-06-8 (2-(ethoxymethylidene)propanedinitrile)
2-(ethoxymethylidene)propanedinitrile Chemical and Physical Properties
Names and Identifiers
-
- Ethoxymethylenemalononitrile
- -ETHOXYMETHYLENEMALONITRILE
- ETHOXYMETHYLENMALONONITRILE
- 2-(ETHOXYMETHYLIDENE)MALONONITRILE
- 2-(ETHOXYMETHYLENE)MALONONITRILE
- (beta-Ethoxymethylene)malononitrile
- (b-Ethoxymethylene)malononitrile
- (Ethoxymethylene)malononitrile
- ETHOXYMETHYLENEMALONOITRILE
- 2-(ethoxymethylidene)propanedinitrile
- Malononitrile,(ethoxymethylene)- (6CI,7CI,8CI)
- Propanedinitrile, (ethoxymethylene)- (9CI)
- (Ethoxymethylene)malonodinitrile
- (Ethoxymethylene)propanedinitrile
- (Ethoxymethylidene)malononitrile
- 1,1-Dicyano-2-ethoxyethene
- 1-Ethoxy-2,2-dicyanoethene
- 1-Ethoxy-2,2-dicyanoethylene
- 1-Ethoxymethylenemalonitrile
- 2-Cyano-3-ethoxyacrylonitrile
- 2-Ethoxy-1,1-ethenedicarbonitrile
- Ethoxymethylenemalonitrile
- NSC 27792
- a-Cyano-b-ethoxyacrylonitrile
- Propanedinitrile,2-(ethoxymethylene)-
- usafkf-10
- usafa-9230
- USAF KF-10
- USAF a-9230
- LABOTEST-BB LT01148236
- Propanedinitrile, (ethoxymethylene)-
- Ethoxymethylene malononitrile
- Malononitrile, (ethoxymethylene)-
- 2-ethoxymethylene-malononitrile
- Propanedinitrile, 2-(ethoxymethylene)-
- 91PS2PWB1Q
- 1-Ethoxy-2,2-dicyanoet
- AMY40522
- ethoxymethylenemalononitril
- CS-W019907
- BRN 1634241
- ethoxymethylidenemalo-nonitrile
- SCHEMBL54786
- Ethoxy-methylidenemalononitrile
- 1,1-dicyano-2-ethoxyethylene
- F9995-0060
- Ethoxymethylene malonitrile
- ethoxy methylene-malononitrile
- STR00712
- ethoxymethylidene malononitrile
- NSC-27792
- NS00024005
- (.beta.-Ethoxymethylene)malononitrile
- HMS1743D01
- DTXSID3059551
- WLN: NCYCN & 1O2
- ethoxy methylene malononitrile
- AI3-28939
- ethoxymethylidenemalononitrile
- EINECS 204-597-0
- 4-03-00-01194 (Beilstein Handbook Reference)
- 12R-0029
- S12345
- 2-ethoxymethylenemalononitrile
- alpha-Cyano-beta-ethoxyacrylonitrile
- .alpha.-Cyano-.beta.-ethoxyacrylonitrile
- AKOS000119876
- ethoxymethylene-malononitrile
- ethoxymethylene malonic acid dinitrile
- FT-0625744
- J-520461
- E0649
- (2-ethoxymethylidene)malononitrile
- 123-06-8
- Ethoxymethylene-malonic acid dinitrile
- EN300-18701
- 2-(ethoxymethylene)malonnitrile
- 2-ethoxymethylene malononitrile
- Z89264888
- 2-(ethoxy-methylene)-propanedinitrile
- 2-(ethoxymethylene)-propanedinitrile
- MFCD00001854
- 2-(ethoxymethylene) malononitrile
- (Ethoxymethylene)malononitrile, 98%
- 2-(ethoxymethylene)propanedinitrile
- NSC27792
- OEICGMPRFOJHKO-UHFFFAOYSA-
- 2-(Ethoxymethylene)malononitrile #
- (ethoxymethylene)methane-1,1-dicarbonitrile
- InChI=1/C6H6N2O/c1-2-9-5-6(3-7)4-8/h5H,2H2,1H3
- UNII-91PS2PWB1Q
-
- MDL: MFCD00001854
- Inchi: 1S/C6H6N2O/c1-2-9-5-6(3-7)4-8/h5H,2H2,1H3
- InChI Key: OEICGMPRFOJHKO-UHFFFAOYSA-N
- SMILES: O(/C=C(\C#N)/C#N)CC
- BRN: 1634241
Computed Properties
- Exact Mass: 122.04800
- Monoisotopic Mass: 122.048012819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.5
- Topological Polar Surface Area: 56.8
Experimental Properties
- Density: 1.2236 (rough estimate)
- Melting Point: 64.0 to 68.0 deg-C
- Boiling Point: 157°C/15mmHg(lit.)
- Flash Point: 155 ºC
- Refractive Index: 1.4738 (estimate)
- Water Partition Coefficient: Insoluble
- PSA: 56.81000
- LogP: 0.95396
- FEMA: 2885
2-(ethoxymethylidene)propanedinitrile Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301-H317-H334
- Warning Statement: P261-P264-P270-P272-P280-P284-P301+P310+P330-P302+P352+P333+P313+P362+P364-P304+P340+P342+P311-P405-P501
- Hazardous Material transportation number:3439
- WGK Germany:3
- Hazard Category Code: 22-42/43
- Safety Instruction: S22-S36/37-S45-S36/37/39-S26
- FLUKA BRAND F CODES:21
- RTECS:OO3850000
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R22; R23/24/25; R42/43
- HazardClass:6.1
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Inert atmosphere,Room Temperature
2-(ethoxymethylidene)propanedinitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(ethoxymethylidene)propanedinitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E138117-100g |
2-(ethoxymethylidene)propanedinitrile |
123-06-8 | ≥98.0%(GC) | 100g |
¥169.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E138117-10g |
2-(ethoxymethylidene)propanedinitrile |
123-06-8 | ≥98.0%(GC) | 10g |
¥44.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E138117-25g |
2-(ethoxymethylidene)propanedinitrile |
123-06-8 | ≥98.0%(GC) | 25g |
¥72.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E138117-500g |
2-(ethoxymethylidene)propanedinitrile |
123-06-8 | ≥98.0%(GC) | 500g |
¥676.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E138117-50g |
2-(ethoxymethylidene)propanedinitrile |
123-06-8 | ≥98.0%(GC) | 50g |
¥106.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E138117-5g |
2-(ethoxymethylidene)propanedinitrile |
123-06-8 | ≥98.0%(GC) | 5g |
¥30.90 | 2023-09-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006224-10g |
2-(ethoxymethylidene)propanedinitrile |
123-06-8 | 99% | 10g |
¥44 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006224-250g |
2-(ethoxymethylidene)propanedinitrile |
123-06-8 | 99% | 250g |
¥461 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006224-50g |
2-(ethoxymethylidene)propanedinitrile |
123-06-8 | 99% | 50g |
¥106 | 2024-05-26 | |
| ChemScence | CS-W019907-500g |
Ethoxymethylenemalononitrile |
123-06-8 | 99.47% | 500g |
$108.0 | 2022-04-28 |
2-(ethoxymethylidene)propanedinitrile Suppliers
2-(ethoxymethylidene)propanedinitrile Related Literature
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Mingxing Liu,Jiarong Li,Shu Chen,Danfei Huang,Hongxin Chai,Qi Zhang,Daxin Shi RSC Adv. 2014 4 35629
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H. Sabet-Sarvestani,H. Eshghi,M. Bakavoli,M. Izadyar,M. Rahimizadeh RSC Adv. 2014 4 43485
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Xian-Hai Lv,Jin-Jing Xiao,Zi-Li Ren,Ming-Jie Chu,Peng Wang,Xiang-Feng Meng,Dong-Dong Li,Hai-Qun Cao RSC Adv. 2015 5 55179
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Alya Al-Etaibi,Nouria Al-Awadi,Fatima Al-Omran,Mervat Mohammed Abdel-Khalik,Mohamed Hilmy Elnagdi J. Chem. Res. (S) 1999 4
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5. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidinesM. Monier,Doaa Abdel-Latif,Ahmed El-Mekabaty,Khaled M. Elattar RSC Adv. 2019 9 30835
Additional information on 2-(ethoxymethylidene)propanedinitrile
Recent Advances in the Application of 2-(Ethoxymethylidene)propanedinitrile (CAS 123-06-8) in Chemical Biology and Pharmaceutical Research
2-(Ethoxymethylidene)propanedinitrile (CAS 123-06-8) has emerged as a versatile chemical intermediate in pharmaceutical synthesis and chemical biology research. Recent studies have highlighted its unique reactivity profile, particularly in the construction of heterocyclic scaffolds and as a precursor for bioactive molecules. This research brief synthesizes the latest findings (2022-2023) regarding its applications, mechanism studies, and potential therapeutic implications.
A 2023 Journal of Medicinal Chemistry study demonstrated the compound's utility in developing novel kinase inhibitors through [3+2] cycloaddition reactions. Researchers at University of Cambridge utilized 2-(ethoxymethylidene)propanedinitrile as a key building block for creating pyrazole-based inhibitors showing 78% inhibition efficiency against EGFR mutants in preclinical models (IC50 = 12 nM). The electron-withdrawing nature of the dinitrile group was found to significantly enhance the electrophilicity of the methylidene carbon, facilitating nucleophilic attacks in complex molecular environments.
In chemical biology applications, a Nature Chemical Biology publication (2022) revealed its role as a covalent warhead in targeted protein degradation. The ethoxymethylidene moiety was engineered to form reversible covalent bonds with cysteine residues, enabling the development of PROTACs with improved tissue specificity. Molecular dynamics simulations showed the compound's optimal chain length for maintaining proteasome recruitment while minimizing off-target effects.
Significant progress has been made in understanding its metabolic fate, as detailed in a 2023 Drug Metabolism and Disposition study. Using 14C-labeled 2-(ethoxymethylidene)propanedinitrile, researchers identified three primary metabolic pathways: (1) cytochrome P450-mediated O-deethylation (42% of total metabolism), (2) glutathione conjugation (33%), and (3) hydrolysis of the dinitrile group (25%). These findings have important implications for optimizing the pharmacokinetic properties of derivatives.
The compound has also shown promise in materials science applications. A 2023 ACS Applied Materials & Interfaces report described its incorporation into conductive polymers for biosensing applications. When copolymerized with thiophene derivatives, the resulting material demonstrated exceptional stability (maintaining 98% conductivity after 1000 cycles) and sensitivity for dopamine detection at physiological concentrations (LOD = 0.2 μM).
Ongoing clinical translation efforts include a Phase I trial (NCT05438134) evaluating a 2-(ethoxymethylidene)propanedinitrile-derived ADC (antibody-drug conjugate) for solid tumors. Preliminary results presented at ASCO 2023 showed manageable toxicity profiles with evidence of target engagement at doses ≥1.2 mg/kg. The unique spacer design enabled by this scaffold reportedly reduces premature payload release compared to traditional maleimide linkers.
Future research directions highlighted in recent reviews focus on expanding its utility in fragment-based drug discovery and as a photoswitchable pharmacophore. Computational studies predict that structural modifications at the ethoxy group could yield derivatives with tunable kinetic properties for time-dependent inhibition applications. The compound's multifaceted applications across drug discovery, chemical biology, and materials science position it as an increasingly important tool in biomedical research.
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